4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further connected to a dioxobutyric acid moiety
Mechanism of Action
Target of Action
It is known that this compound is a derivative of biphenyl and boronic acid , which are commonly used in various chemical reactions and biological studies.
Mode of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
As a boronic acid derivative, it may be involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds via suzuki-miyaura coupling .
Pharmacokinetics
The solubility of the compound in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid. For instance, the compound is reported to be stable at room temperature in the continental US . .
Biochemical Analysis
Biochemical Properties
Boronic acids, such as 4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid, are known to interact with various enzymes, proteins, and other biomolecules . These interactions are often mediated by the formation of reversible covalent bonds with diols, a functional group present in many biomolecules .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, which could potentially influence enzyme activity, protein conformation, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid typically involves the protection of the amine group on the phenyl ring with a Boc group, followed by the introduction of the dioxobutyric acid moiety. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The dioxobutyric acid moiety can be introduced through various synthetic routes, including aldol condensation reactions and subsequent oxidation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid can undergo several types of chemical reactions, including:
Oxidation: The dioxobutyric acid moiety can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the dioxobutyric acid moiety can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the past as a rubber antioxidant and dye intermediate.
Phenylboronic Acid Derivatives: Used in sensing applications and as intermediates in organic synthesis.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-10-6-4-9(5-7-10)11(17)8-12(18)13(19)20/h4-7H,8H2,1-3H3,(H,16,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWXTPWJDPCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.